N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 315184-48-6
Molecular Weight: 677.376 g/mol
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide. Research in this area is limited, and further investigations are needed to develop efficient large-scale synthesis routes.
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions due to the presence of functional groups.
Substitution: Substitution reactions involving the halogen atoms (bromine and chlorine).
Hydrazide Formation: The hydrazide functional group may participate in condensation reactions.
Bromination: Bromine or brominating agents.
Chlorination: Chlorine or chlorinating agents.
Hydrazide Formation: Hydrazine hydrate or hydrazine derivatives.
Major Products: The major products formed during reactions with N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers may explore its use as a building block for more complex molecules.
Bioconjugation: It could serve as a linker in bioconjugation reactions.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Biological Imaging: Explore its fluorescence properties for imaging applications.
Agrochemicals: Assess its potential as a pesticide or herbicide.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. Further studies are necessary to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C16H12Br2Cl2N2O3 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br2Cl2N2O3/c1-24-16-9(4-10(17)5-12(16)18)7-21-22-15(23)8-25-14-3-2-11(19)6-13(14)20/h2-7H,8H2,1H3,(H,22,23)/b21-7+ |
InChI Key |
NMMHKKMJCNTPNE-QPSGOUHRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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